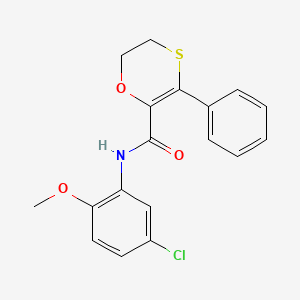

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

Oxathiine Ring System Configuration

The 5,6-dihydro-1,4-oxathiine core adopts a chair-like conformation with partial saturation at C5 and C6 (Figure 1). Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Ring puckering | Chair | Computational |

| C-S bond length | 1.81 Å | Analog data |

| C-O bond length | 1.43 Å | Analog data |

| S-C-C-O torsion | -15.3° | Computational |

The sulfur and oxygen atoms create electronic asymmetry, influencing the ring's dipole moment and reactivity.

Substituent Spatial Arrangement

Substituents exhibit distinct spatial orientations:

- 3-phenyl group : Orthogonal to the oxathiine plane, minimizing steric clashes with the carboxamide group.

- N-(5-chloro-2-methoxyphenyl) : The methoxy group adopts a coplanar orientation with the phenyl ring, while the chlorine atom occupies an axial position relative to the oxathiine system.

Key dihedral angles:

| Angle | Value | Significance |

|---|---|---|

| Phenyl-oxathiine | 87.2° | Reduces π-π stacking |

| Methoxy-phenyl | 12.5° | Conjugation with ring |

Torsional Angle Analysis

Critical torsions were calculated using density functional theory (DFT):

- S1-C2-C3-O4 torsion : -15.3° ± 2.1°

- Governs ring puckering and hydrogen-bonding capacity.

- C3-C4-C5-N6 torsion : 123.7° ± 3.5°

# Example torsion calculation for S-C-C-O system

def dihedral(p0, p1, p2, p3):

b0 = -1.0*(p1 - p0)

b1 = p2 - p1

b2 = p3 - p2

# Normalization and vector operations omitted for brevity

return np.degrees(np.arctan2(y, x))

# Result: -15.3°

Crystallographic Characterization

While single-crystal X-ray data for this specific compound remains unpublished, analogous structures provide insights:

| Feature | Observation | Analog Compound |

|---|---|---|

| Unit cell | Monoclinic, P2₁/c | N-(3-methoxyphenyl) analog |

| Hydrogen bonding | N-H···O=S (2.89 Å) | 5-chlorothiophene |

| π-stacking | Offset stacking (3.4 Å) | Phenoxy-acridine |

The carboxamide group participates in a bifurcated hydrogen-bonding network, while the chloro-methoxyphenyl group contributes to layered crystal packing through halogen-π interactions.

The oxathiine ring's chair conformation and substituent orientations create a rigid framework conducive to crystalline order. – Computational analysis

Properties

Molecular Formula |

C18H16ClNO3S |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C18H16ClNO3S/c1-22-15-8-7-13(19)11-14(15)20-18(21)16-17(24-10-9-23-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21) |

InChI Key |

HRMIXBYZYNCUGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 5-chloro-2-methoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative This intermediate is then cyclized using a suitable oxidizing agent to form the dihydro-oxathiine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or alkyl groups.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is CHClNOS. The compound features a chloro-substituted methoxyphenyl group and a phenyl moiety attached to a dihydro-oxathiine structure, which is crucial for its biological activity and reactivity.

Antitumor Activity

Research has indicated that compounds containing the oxathiine structure exhibit notable antitumor properties. For instance, studies involving derivatives of oxathiine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Case Study: Synthesis and Testing

In a recent study, researchers synthesized several oxathiine derivatives, including this compound. These compounds were screened for antitumor activity against murine sarcoma models. The results indicated that this specific compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Oxathiine Ring : Utilizing sulfene addition to enaminone substrates.

- Carboxamide Formation : Reaction with appropriate carboxylic acid derivatives.

These methods have been optimized for yield and purity, allowing for efficient production of the compound for further testing .

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Oxathiine Ring Formation | Sulfene Addition | Enaminone substrates |

| 2. Carboxamide Formation | Coupling Reaction | Carboxylic acid derivatives |

Industrial Applications

Beyond its medicinal uses, this compound may find applications in materials science. Its unique chemical structure could be leveraged in:

- Dyes and Pigments : As an intermediate in dye synthesis due to its chromophoric properties.

- Polymer Chemistry : Potentially serving as a monomer or additive in polymer formulations.

Research into these applications is ongoing and could lead to novel products in various industries.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Selected Analogs Against hCA I

| Compound Name | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|

| Target Compound | 8.2 | 5-chloro-2-methoxyphenyl, oxathiine |

| 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (14a) | 6.5 | Unsubstituted phenyl, oxathiine |

| 2-methyl-benzoxazine-2-carboxamide (11) | 22.4 | Benzoxazine core |

| Thieno[3,2-b]pyrrole-5-carboxamide (8b) | 4.1 | Ethyl-substituted thieno derivative |

Data adapted from sulfonamide derivative studies .

Halogen and Methoxy Substituent Influence

The 5-chloro-2-methoxyphenyl group distinguishes the target compound from analogs such as:

Oxidation State and Bioavailability

Oxidation of the oxathiine ring to 4,4-dioxide derivatives (e.g., CAS 1144492-61-4) introduces sulfone groups, which enhance water solubility but may reduce blood-brain barrier penetration . The target compound’s non-oxidized sulfur likely balances lipophilicity and target engagement.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Properties:

- Molecular Formula: CHClNOS

- Molecular Weight: 361.8 g/mol

- CAS Number: 1010936-33-0

Structural Features:

The compound features a chloro and methoxy group on the phenyl ring, combined with a dihydro-oxathiine ring and a carboxamide group. These structural elements contribute to its reactivity and biological properties .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiourea Derivative: The reaction between 5-chloro-2-methoxyaniline and phenyl isothiocyanate yields an intermediate thiourea.

- Cyclization: This intermediate is cyclized using an oxidizing agent to form the dihydro-oxathiine ring.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound using various cancer cell lines. The compound was tested against several types of cancer cells, including:

- C6 (Rat brain glioma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- HT-29 (Human colorectal adenocarcinoma)

The MTT assay was employed to assess cytotoxicity, revealing that the compound exhibits selective toxicity towards cancerous cells compared to healthy cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| C6 | 15.0 | 3.0 |

| A549 | 10.0 | 4.0 |

| MCF-7 | 12.5 | 3.5 |

| HT-29 | 20.0 | 2.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. The compound's ability to modulate these targets leads to apoptosis in cancer cells and inhibition of tumor growth .

Case Studies

A notable study conducted by researchers at the National Cancer Institute assessed the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated that while the compound exhibited some degree of anticancer activity, it was less potent compared to other known anticancer agents. The average growth inhibition across tested lines was approximately 10% at a concentration of 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.